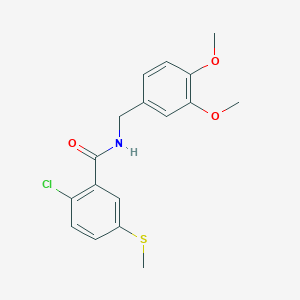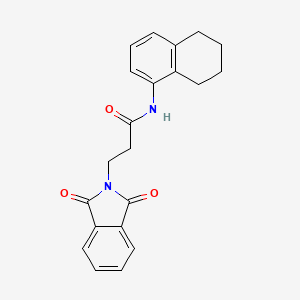![molecular formula C21H21ClN4O2 B3630394 4-(4-CHLOROPHENYL)-2-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B3630394.png)
4-(4-CHLOROPHENYL)-2-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
Overview
Description
4-(4-Chlorophenyl)-2-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-1,2-dihydrophthalazin-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a methylpiperazine moiety, and a dihydrophthalazinone core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Introduction of the Piperazine Moiety: The next step involves the alkylation of piperazine with a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the nitrogen atom.
Coupling Reaction: The chlorophenyl intermediate is then coupled with the methylpiperazine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Cyclization: The final step involves the cyclization of the intermediate to form the dihydrophthalazinone core. This can be achieved using a cyclizing agent such as polyphosphoric acid or a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
4-(4-Chlorophenyl)-2-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-1,2-dihydrophthalazin-1-one is complex and involves multiple molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes, receptors, and proteins, modulating their activities and functions.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-1,2-dihydrophthalazin-1-one: Characterized by the presence of a chlorophenyl group and a methylpiperazine moiety.
4-(4-Bromophenyl)-2-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-1,2-dihydrophthalazin-1-one: Similar structure but with a bromine atom instead of chlorine.
4-(4-Fluorophenyl)-2-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-1,2-dihydrophthalazin-1-one: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the methylpiperazine moiety contributes to its potential biological activities.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-24-10-12-25(13-11-24)19(27)14-26-21(28)18-5-3-2-4-17(18)20(23-26)15-6-8-16(22)9-7-15/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKHKZLNQQVPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethylphenyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B3630316.png)
![7-benzyl-3-[(4-chlorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3630318.png)
![(5E)-5-{3-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3630320.png)
![Methyl 2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-4,5-dimethoxybenzoate](/img/structure/B3630322.png)
![(2-ethoxy-4-{(Z)-[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B3630330.png)


![2-[2-chloro-4-[(E)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B3630341.png)
![4-[(5-bromo-2-hydroxybenzyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3630365.png)
![2-(2-{[3-chloro-4-(4-morpholinyl)phenyl]amino}-2-oxoethoxy)-N-(2,3-dichlorophenyl)benzamide](/img/structure/B3630379.png)
![5-BROMO-2-ETHOXY-4-{[5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE](/img/structure/B3630390.png)
![4-{4-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B3630392.png)

![N-(3,5-dimethoxyphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B3630417.png)
